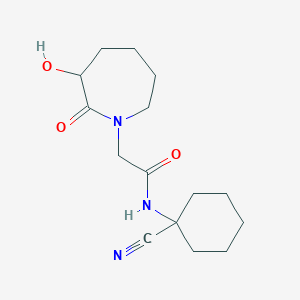
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide, also known as CX614, is a novel compound that has gained attention in the field of neuroscience for its potential therapeutic applications. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
Mécanisme D'action
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. AMPA receptors are glutamate receptors that mediate fast synaptic transmission in the brain. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide enhances the activity of AMPA receptors, leading to an increase in synaptic strength and LTP.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance LTP and improve memory in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has neuroprotective effects, as it can reduce neuronal damage and improve functional recovery in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in lab experiments is its specificity for AMPA receptors, which allows researchers to investigate the role of these receptors in synaptic plasticity and memory formation. Another advantage is that N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for stroke and traumatic brain injury. One limitation of using N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several potential future directions for N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide research. One area of interest is the development of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide analogs with improved pharmacokinetic properties and selectivity for AMPA receptors. Another area of interest is the investigation of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in human clinical trials for its potential therapeutic applications in stroke and traumatic brain injury. Additionally, N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide could be used as a tool to investigate the role of AMPA receptors in other neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a novel compound that has gained attention in the field of neuroscience for its potential therapeutic applications. It acts as a positive allosteric modulator of AMPA receptors, leading to an increase in synaptic strength and LTP. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance memory, have neuroprotective effects, and improve functional recovery in animal models of stroke and traumatic brain injury. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has the potential to be a valuable tool for investigating the role of AMPA receptors in synaptic plasticity and memory formation, as well as a potential therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine with chloroacetyl chloride to form N-(cyclohexyl)-2-chloroacetamide. This compound is then reacted with sodium cyanide to form N-(cyclohexyl)-2-cyanacetamide, which is subsequently reacted with 3-hydroxy-2-oxoazepane-1-carboxylic acid to form N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been investigated for its potential therapeutic applications in several areas of neuroscience, including memory enhancement, stroke, and traumatic brain injury. Studies have shown that N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide can enhance long-term potentiation (LTP), a process that is critical for learning and memory. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to improve functional recovery in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c16-11-15(7-3-1-4-8-15)17-13(20)10-18-9-5-2-6-12(19)14(18)21/h12,19H,1-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUYAUEPOGKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCCC(C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

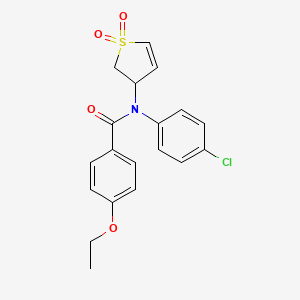
![N-Methyl-N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2988439.png)
![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)

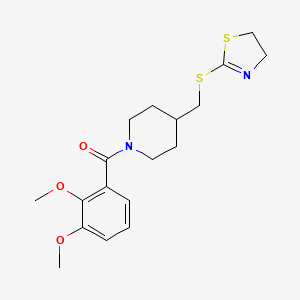
![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide](/img/structure/B2988450.png)

![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)
![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)
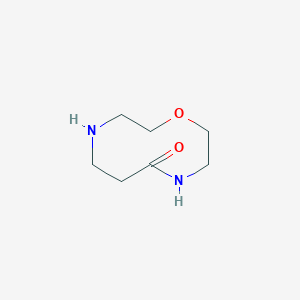
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)
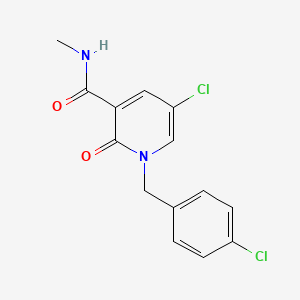
![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)